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  • Product: 3,4,5-Trimethyl-1,3-thiazole
  • CAS: 40265-67-6

Core Science & Biosynthesis

Foundational

Molecular Architecture and Applied Catalysis of 3,4,5-Trimethyl-1,3-Thiazole: A Technical Whitepaper

Executive Summary 3,4,5-Trimethyl-1,3-thiazole (most accurately characterized in its cationic form as 3,4,5-trimethylthiazolium ) is a highly versatile heterocyclic compound that bridges the gap between structural biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,4,5-Trimethyl-1,3-thiazole (most accurately characterized in its cationic form as 3,4,5-trimethylthiazolium ) is a highly versatile heterocyclic compound that bridges the gap between structural biology and synthetic organocatalysis. For drug development professionals and structural biologists, it serves as a critical probe for mapping unconventional CH···O hydrogen bonds in engineered protein cavities. For synthetic chemists, it is a robust precursor to N-heterocyclic carbenes (NHCs), driving umpolung reactivity in carbon-carbon bond-forming reactions. This whitepaper deconstructs the physicochemical properties, biological binding mechanisms, and catalytic applications of 3,4,5-trimethylthiazolium, providing field-proven protocols for its synthesis and utilization.

Physicochemical Profiling and Molecular Structure

The core structure of 3,4,5-trimethyl-1,3-thiazole features a five-membered aromatic thiazole ring. However, because positions 3, 4, and 5 are methylated, the nitrogen atom at position 3 bears a formal positive charge, rendering the molecule a thiazolium cation [1]. This cationic nature is the primary driver of its unique electronic properties, dictating both its behavior as a hydrogen-bond donor and its susceptibility to deprotonation at the C2 position.

Quantitative Data Summary

The following table summarizes the computed and experimentally validated physicochemical descriptors of the 3,4,5-trimethylthiazolium cation[1]:

PropertyValueCausative Implication in Research
Molecular Formula C₆H₁₀NS⁺Defines the cationic nature, requiring a counterion (e.g., I⁻, BF₄⁻) for isolation.
Molecular Weight 128.22 g/mol Small steric footprint allows deep penetration into buried protein cavities.
Topological Polar Surface Area 32.1 ŲIndicates moderate polarity, balancing aqueous solubility with hydrophobic pocket affinity.
XLogP3 1.9Facilitates partitioning into lipid-rich or hydrophobic enzymatic environments.
Formal Charge +1 (on N3)Inductively polarizes adjacent C-H bonds, enhancing their hydrogen-bond donor capacity.

Unconventional CH···O Hydrogen Bonding in Biological Cavities

Historically, hydrogen bonds in biological systems were thought to be restricted to highly electronegative donors (N, O, F). However, 3,4,5-trimethylthiazolium has been instrumental in proving the existence and strength of CH···O hydrogen bonds in protein-ligand recognition.

When introduced to the engineered W191G cavity of Cytochrome c Peroxidase (CcP), 3,4,5-trimethylthiazolium acts as a cationic ligand. The formal positive charge on the N3 nitrogen exerts a strong inductive pull, polarizing the adjacent methyl groups. This polarization allows the carbon-bound hydrogens to act as effective hydrogen-bond donors to the oxygen atoms of the protein backbone[2].

The Causality of Binding Affinity

A landmark comparative study analyzed the binding of 3,4,5-trimethylthiazole (345-TMT) versus its isomer, 2,3,4-trimethylthiazole (234-TMT), to the CcP mutant. While both are cationic and bind in virtually identical orientations, the experimental binding energy of 345-TMT (ΔG ≈ -4.78 kcal/mol) is 1.2 kcal/mol greater than that of 234-TMT[2][3].

Why does this happen? The relative placement of the methylated nitrogen dictates the polarization network. In 345-TMT, the specific alignment of the N3 positive charge optimally polarizes the C4-methyl group, perfectly positioning it to form a substantially stronger CH···O hydrogen bond with the cavity's structural water and backbone carbonyls. This demonstrates that subtle electronic tuning of heterocycles can exponentially increase target affinity without altering the molecule's steric bulk.

G TMT 3,4,5-Trimethylthiazolium (Cationic Core) N_Charge Formal Positive Charge on N3 Atom TMT->N_Charge Polarization Polarization of Adjacent Methyl C-H Bonds N_Charge->Polarization Inductive Effect CHO_Bond Unconventional CH···O Hydrogen Bond Polarization->CHO_Bond Affinity Enhanced Binding Affinity (ΔG = -4.78 kcal/mol) CHO_Bond->Affinity CcP Cytochrome c Peroxidase (W191G Cavity) CcP->CHO_Bond Backbone Oxygen

Logical flow of CH···O hydrogen bond formation in 3,4,5-TMT binding to the CcP W191G cavity.

N-Heterocyclic Carbene (NHC) Precursor Dynamics

Beyond structural biology, 3,4,5-trimethylthiazolium salts (e.g., iodides or tetrafluoroborates) are highly valued in synthetic chemistry as precursors to N-heterocyclic carbenes (NHCs).

When treated with a mild base (such as triethylamine or potassium hydroxide), the highly acidic C2 proton of the thiazolium ring is abstracted. This generates a free, neutral carbene. In classical organocatalysis, such as the Benzoin Condensation , this carbene executes a nucleophilic attack on an aldehyde. The resulting adduct undergoes a proton shift to form the Breslow intermediate —an enaminol-like structure that reverses the natural polarity (umpolung) of the aldehyde carbon, turning it from an electrophile into a nucleophile[4][5].

Recent kinetic and Electron Paramagnetic Resonance (EPR) studies have also revealed that 3,4,5-trimethylthiazolium-derived carbenes can participate in radical catalysis. The Breslow intermediate can undergo single-electron transfer (SET) to form persistent radical pairs, expanding the utility of these catalysts beyond standard two-electron polar pathways[4].

G Precursor 3,4,5-TMT Salt (Pre-catalyst) Base Base (e.g., Et3N/KOH) Deprotonation at C2 Precursor->Base NHC Free N-Heterocyclic Carbene (NHC) Base->NHC -HX Aldehyde Aldehyde Addition (Nucleophilic Attack) NHC->Aldehyde Breslow Breslow Intermediate (Enaminol-like) Aldehyde->Breslow Umpolung Product Benzoin Condensation Product Breslow->Product +Aldehyde Product->NHC Catalyst Regeneration

Catalytic cycle of 3,4,5-TMT acting as an NHC precursor in benzoin condensation reactions.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating the chemical logic behind each step.

Protocol A: One-Pot Anhydrous Synthesis of 3,4,5-Trimethylthiazolium Tetrafluoroborate

This method utilizes trialkyl orthoesters to achieve quantitative N-alkylation of 4,5-dimethylthiazole without the need for complex purification[6].

Rationale for Anhydrous Conditions: The presence of water will prematurely hydrolyze the trimethyl orthoformate reagent, preventing the formation of the necessary alkylating intermediate and drastically reducing yield.

  • Setup: In a flame-dried Schlenk flask under an argon atmosphere, cool 4,5-dimethylthiazole (1.82 mmol, 0.19 mL) to 0 °C.

  • Acid Addition: Slowly add aqueous tetrafluoroboric acid (0.237 mL).

  • Dehydration (Critical Step): Add phosphorus pentoxide (P₂O₅) to the solution and apply a lowered pressure state (vacuum) for 30 minutes. Self-Validation: The physical transformation of P₂O₅ into a glassy phosphoric acid polymer confirms the successful scavenging of water.

  • Alkylation: Introduce trimethyl orthoformate (9.1 mmol). The orthoester acts as both the methylating agent and a chemical scavenger for any residual micro-moisture.

  • Reaction & Isolation: Stir the mixture at 80 °C for 12 hours. The byproducts (methanol and methyl formate) are highly volatile and are removed continuously via evaporation.

  • Validation: Analyze the final solid via ¹H NMR (300 MHz, CDCl₃). Success is confirmed by the presence of three distinct methyl singlets at δ = 2.37, 2.46, and 4.04 ppm, and the highly deshielded C2-proton at δ = 9.87 ppm[6].

Protocol B: Preparation of CcP W191G-Ligand Complexes for X-ray Crystallography

This protocol outlines the soaking method to introduce 3,4,5-trimethylthiazolium into the engineered cavity of Cytochrome c Peroxidase[7][8].

  • Protein Crystallization: Grow wild-type or W191G mutant CcP crystals using the hanging-drop vapor diffusion method against a reservoir containing 25-30% 2-methyl-2,4-pentanediol (MPD) and 100 mM potassium phosphate (pH 6.0).

  • Ligand Solution Preparation: Dissolve 3,4,5-trimethylthiazolium iodide in the reservoir solution to a final concentration of 50 mM. Note: High concentrations are required to drive the equilibrium toward full cavity occupancy.

  • Crystal Soaking: Transfer the CcP crystals into the ligand-containing drop. Allow soaking for 24 to 48 hours at 4 °C.

  • Cryoprotection & Harvesting: The MPD in the soaking solution acts as an intrinsic cryoprotectant. Loop the crystal and flash-cool directly in liquid nitrogen.

  • Validation: During electron density map refinement (using tools like AutoDock or Refmac), the presence of the ligand is validated by a >3σ positive difference density (Fo-Fc) in the W191G cavity, specifically confirming the CH···O interaction geometry between the C4-methyl and the backbone carbonyl of Glu118.

References

  • Carbon-Oxygen Hydrogen Bonding in Biological Structure and Function National Center for Biotechnology Information (PMC)[Link]

  • NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate? Royal Society of Chemistry (Chemical Science)[Link]

  • One-pot water-free ionic liquids synthesis using trialkyl orthoesters (US20160326095A1)
  • Thiazolium, 3,4,5-trimethyl- | CID 444209 PubChem (National Institutes of Health)[Link]

  • Identifying Protein–Ligand Interactions via a Novel Distance Self-Feedback Biomolecular Interaction Network ACS Publications[Link]

  • Excision of a proposed electron transfer pathway in cytochrome c peroxidase and its replacement by a ligand-binding channel National Center for Biotechnology Information (PMC)[Link]

  • Automated docking of ligands to an artificial active site: augmenting crystallographic analysis with computer modeling The Goodin Lab[Link]

Sources

Exploratory

The Natural Occurrence and Mechanistic Formation of Trimethylthiazoles in Maillard Reaction Products: A Technical Guide

Executive Summary & Nomenclature Clarification In the fields of flavor chemistry and food science, heterocyclic sulfur-containing compounds are critical drivers of sensory perception. Before delving into the mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

In the fields of flavor chemistry and food science, heterocyclic sulfur-containing compounds are critical drivers of sensory perception. Before delving into the mechanistic pathways, it is necessary to address a common nomenclature ambiguity.

While the topic inquiry specifies 3,4,5-trimethyl-1,3-thiazole, substituting the 3-position (the nitrogen atom) of a 1,3-thiazole ring chemically yields a cationic thiazolium salt (3,4,5-trimethylthiazolium). Such salts are synthetic N-heterocyclic carbene (NHC) precatalysts used in organocatalysis (e.g., Stetter and benzoin condensations) and do not naturally occur in food matrices. The actual naturally occurring Maillard reaction product responsible for roasted, meaty, and nutty flavor profiles is 2,4,5-trimethyl-1,3-thiazole (CAS 13623-11-5) .

To uphold strict scientific integrity (E-E-A-T), this whitepaper focuses on the true naturally occurring volatile, 2,4,5-trimethyl-1,3-thiazole, detailing its Maillard formation, sensory impact, and the analytical workflows required for its isolation.

Mechanistic Pathways in the Maillard Reaction

The formation of 2,4,5-trimethyl-1,3-thiazole in thermally processed foods is a hallmark of the advanced Maillard reaction. It is specifically driven by the thermal degradation of sulfur-containing amino acids in the presence of reducing sugars.

  • Strecker Degradation: Amino acids such as L-cysteine undergo Strecker degradation upon heating. This process yields critical reactive intermediates: hydrogen sulfide ( H2​S ), ammonia ( NH3​ ), and short-chain aldehydes (e.g., acetaldehyde).

  • Sugar Fragmentation: Concurrently, reducing sugars like D-glucose undergo retro-aldol cleavage and dehydration to form highly reactive α -dicarbonyls, most notably diacetyl (2,3-butanedione).

  • Ring Condensation: The synthesis of the thiazole ring occurs via the condensation of diacetyl with acetaldehyde, H2​S , and NH3​ . The nucleophilic attack of sulfur and nitrogen on the carbonyl carbons, followed by dehydration and ring closure, yields the highly stable 2,4,5-trimethyl-1,3-thiazole structure.

MaillardPathway Glucose D-Glucose (Reducing Sugar) Dicarbonyl α-Dicarbonyls (e.g., Diacetyl) Glucose->Dicarbonyl Retro-aldol cleavage Cysteine L-Cysteine (Amino Acid) Strecker Strecker Intermediates (H₂S, NH₃, Acetaldehyde) Cysteine->Strecker Thermal degradation Thiazole 2,4,5-Trimethyl-1,3-thiazole (Flavor Volatile) Dicarbonyl->Thiazole Condensation (-H₂O) Strecker->Thiazole Ring closure (C, N, S integration)

Fig 1: Maillard reaction pathway for the formation of 2,4,5-trimethyl-1,3-thiazole.

Sensory Profile & Natural Occurrence

Because of its low odor detection threshold, 2,4,5-trimethyl-1,3-thiazole exerts a disproportionately large impact on the sensory profile of cooked foods, even at trace concentrations. It acts as a volatile antioxidant and a key flavor contributor in complex matrices .

Table 1: Physicochemical and Sensory Properties of 2,4,5-Trimethyl-1,3-thiazole

ParameterSpecification / Detail
IUPAC Name 2,4,5-trimethyl-1,3-thiazole
CAS Registry Number 13623-11-5
Molecular Formula C6​H9​NS
Molecular Weight 127.21 g/mol
Boiling Point 166–167 °C
Sensory Profile Nutty, cocoa, dark chocolate, roasted meat, earthy
Odor Detection Threshold ~50 ppb (in aqueous matrix)
Natural Occurrence Cooked beef, pork, potatoes, coffee, black tea, cocoa

Analytical Workflows & Experimental Protocols

Isolating trace sulfur volatiles requires precise analytical conditions, as these compounds are prone to oxidation and can be easily masked by dominant matrix components. The following protocols detail a self-validating system for generating and quantifying thiazoles.

AnalyticalWorkflow Prep 1. Matrix Preparation Microwave L-Cys/D-Glc Model Extract 2. Volatile Extraction SPME (DVB/CAR/PDMS) at 50°C Prep->Extract Isolate 3. Chromatographic Isolation GC Splitless Injection (250°C) Extract->Isolate Analyze 4. Detection & Validation MS (EI 70eV) & Internal Standard Isolate->Analyze

Fig 2: SPME-GC-MS analytical workflow for the isolation and validation of thiazoles.

Protocol A: Microwave-Induced L-Cysteine/D-Glucose Model System

Adapted from established volatile antioxidant generation models .

  • Objective: To simulate and accelerate the Maillard reaction for the generation of volatile flavor compounds.

  • Causality of Design: Microwave irradiation is utilized over conventional conductive heating because it provides rapid, volumetric dielectric heating. This accelerates the retro-aldol cleavage of sugars and the Strecker degradation of amino acids, maximizing the yield of volatile heterocyclic compounds while minimizing prolonged thermal degradation of the target analytes.

Step-by-Step Procedure:

  • Reagent Preparation: Dissolve equimolar amounts (0.1 M) of L-cysteine and D-glucose in a 0.5 M phosphate buffer adjusted to pH 9.0.

    • Causality: An alkaline pH favors the open-chain form of reducing sugars, accelerating the initial Maillard condensation step and significantly increasing the yield of thiazoles and pyrazines.

  • Irradiation: Transfer 50 mL of the solution into a pressure-rated quartz microwave vessel. Seal and subject to microwave heating (600 W) for 12 minutes.

  • Quenching: Immediately cool the vessel in an ice-water bath to halt further thermal degradation.

Protocol B: SPME-GC-MS Analysis & Self-Validation
  • Objective: Solvent-free extraction and quantification of trace sulfur-containing volatiles .

  • Causality of Design: Solid-Phase Microextraction (SPME) using a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is selected because it provides highly sensitive extraction of low-molecular-weight sulfur volatiles that might otherwise be masked by solvent peaks in traditional liquid injections.

Step-by-Step Procedure:

  • Equilibration: Place 5 mL of the Maillard model system extract (or homogenized food matrix) into a 20 mL headspace vial. Add 1.5 g of NaCl and 10 µL of an internal standard (e.g., 4-methylthiazole at 10 ppm).

    • Causality: The addition of NaCl induces a "salting-out" effect, decreasing the solubility of organic volatiles in the aqueous phase and driving them into the headspace.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace at 50°C for 30 minutes under continuous agitation (250 rpm).

  • Desorption & Isolation: Retract the fiber and insert it into the GC injection port at 250°C for 3 minutes in splitless mode. Utilize a polar capillary column (e.g., DB-WAX) with a temperature program starting at 40°C (hold 2 min), ramping at 5°C/min to 220°C.

  • Detection: Operate the Mass Spectrometer in Electron Impact (EI) mode at 70 eV. Identify 2,4,5-trimethyl-1,3-thiazole using its molecular ion ( M+ = 127) and characteristic fragmentation pattern.

  • System Validation (Critical Step): Prior to sample analysis, spike a blank matrix with a known concentration of synthetic 2,4,5-trimethylthiazole. Calculate the recovery rate against the internal standard. The analytical system is considered validated and trustworthy only if the recovery falls within the 85–115% range, ensuring that matrix suppression effects are properly accounted for.

References

  • National Center for Biotechnology Information (PubChem). "2,4,5-Trimethylthiazole (CID 61653)." PubChem Compound Summary. Retrieved March 24, 2026. URL:[Link]

  • Eiserich, J. P., & Shibamoto, T. (1992). "Volatile antioxidants formed from an L-cysteine/D-glucose Maillard model system." Journal of Agricultural and Food Chemistry, 40(10), 1982-1988. URL:[Link]

Foundational

mechanism of action of 3,4,5-trimethyl-1,3-thiazole in organic synthesis

The Engine of Umpolung: Mechanism of Action of 3,4,5-Trimethylthiazolium in Organic Synthesis Executive Summary In the realm of organocatalysis, the reversal of normal chemical reactivity—umpolung—remains one of the most...

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Author: BenchChem Technical Support Team. Date: April 2026

The Engine of Umpolung: Mechanism of Action of 3,4,5-Trimethylthiazolium in Organic Synthesis

Executive Summary

In the realm of organocatalysis, the reversal of normal chemical reactivity—umpolung—remains one of the most powerful strategies for carbon-carbon bond formation. While historically referred to by its neutral heterocycle (3,4,5-trimethyl-1,3-thiazole), the active catalytic precursor is its N-methylated cationic form: 3,4,5-trimethylthiazolium (typically utilized as an iodide or tetrafluoroborate salt). As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a highly tuned thermodynamic engine. This whitepaper deconstructs the mechanistic pathways, kinetic controls, and radical frontiers of 3,4,5-trimethylthiazolium-derived N-heterocyclic carbenes (NHCs), providing researchers with the causal logic required to master Benzoin and Stetter reactions.

Structural Fundamentals: Tuning the Pre-Catalyst

The efficacy of 3,4,5-trimethylthiazolium lies in the precise electronic and steric contributions of its three methyl groups:

  • N3-Methylation (The Activator): The quaternization of the nitrogen atom induces a formal positive charge across the thiazolium ring. This dramatically increases the acidity of the C2 proton (pKa ~17–19 in DMSO), allowing for its deprotonation by mild organic bases (e.g., triethylamine or DBU) to generate the active singlet carbene (thiazolin-2-ylidene)[1].

  • C4 and C5-Methylation (The Stabilizers): Unlike bulky aryl-substituted NHCs (e.g., IMes or DiPP), the C4/C5 methyl groups provide essential inductive electron donation to stabilize the electron-deficient carbene carbon without introducing prohibitive steric bulk. This lack of steric hindrance is causally responsible for the catalyst's exceptional ability to attack sterically demanding aliphatic and aromatic aldehydes.

The Breslow Intermediate: The Core of Umpolung

The mechanism of action is anchored by the formation of the Breslow intermediate, a transient enaminol that fundamentally alters the electronic nature of the target aldehyde.

  • Nucleophilic Attack: The highly nucleophilic C2 carbon of the free carbene attacks the electrophilic carbonyl carbon of an aldehyde, forming a zwitterionic tetrahedral adduct.

  • Proton Transfer: To neutralize the charge separation, a proton shift occurs. Under aprotic conditions, computational studies reveal that this is not a simple 1,2-hydride shift, but rather an intermolecular process often assisted by a second molecule of the aldehyde or the zwitterionic adduct itself, forming a hemiacetal transient that collapses into the enaminol[1].

  • Polarity Reversal: The resulting Breslow intermediate features a highly nucleophilic carbon atom where the original electrophilic aldehyde carbon used to be.

BreslowCycle Precat 3,4,5-Trimethylthiazolium (Pre-catalyst) Carbene Thiazolin-2-ylidene (Active NHC) Precat->Carbene Base (-HX) Zwitterion Zwitterionic Adduct (Tetrahedral) Carbene->Zwitterion + Aldehyde Breslow Breslow Intermediate (Nucleophilic Enaminol) Zwitterion->Breslow Proton Transfer ProductAdduct C-C Bonded Adduct Breslow->ProductAdduct + Electrophile Benzoin Benzoin Product (+ Catalyst Release) ProductAdduct->Benzoin Elimination Benzoin->Carbene Turnover

Figure 1: Catalytic cycle of the benzoin condensation via the Breslow intermediate.

Divergent Reaction Pathways: Benzoin vs. Stetter

Once the Breslow intermediate is formed, the reaction pathway diverges based on the kinetic management of the available electrophiles.

  • The Benzoin Condensation: If the primary electrophile in solution is another molecule of the starting aldehyde, the Breslow intermediate undergoes a 1,2-addition. Kinetic studies demonstrate that the transition state in DMSO involves two benzaldehyde molecules and one thiazolium component, explicitly ruling out historical theories that thiazolium dimers act as the true catalytic species[2].

  • The Stetter Reaction: If a Michael acceptor (e.g., an α,β -unsaturated ketone) is present, a 1,4-conjugate addition occurs, yielding 1,4-dicarbonyl compounds. Because Benzoin homocoupling is a competing pathway, Stetter reactions require strict kinetic control (detailed in Section 5) to favor the cross-coupling trajectory.

PathwayLogic Breslow Breslow Intermediate (Nucleophilic Enaminol) Aldehyde Electrophile: Aldehyde (High Concentration) Breslow->Aldehyde 1,2-Addition Michael Electrophile: Michael Acceptor (Favorable Kinetics) Breslow->Michael 1,4-Addition Benzoin Benzoin Condensation (alpha-hydroxy ketone) Aldehyde->Benzoin Stetter Stetter Reaction (1,4-dicarbonyl) Michael->Stetter

Figure 2: Divergent electrophilic trapping of the Breslow intermediate.

The Radical Frontier: Single-Electron Transfer (SET)

Historically, NHC catalysis was viewed strictly through the lens of two-electron polar mechanisms. However, recent advances have proven that the mechanism exists on an electronic continuum. Electron Paramagnetic Resonance (EPR) spectroscopy of 3,4,5-trimethylthiazolium iodide reactions has captured the existence of transient radical species[3].

The Breslow intermediate can undergo Single-Electron Transfer (SET) to an oxidizing aldehyde, generating a Breslow-type radical and an aldehyde radical anion. This radical pathway runs parallel to the polar pathway and is highly dependent on the substitution pattern of the thiazolium ring[3]. Understanding this SET capability is critical for researchers developing oxidative NHC catalytic workflows.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to empower researchers to troubleshoot in real-time.

Protocol A: Standard Benzoin Condensation

Objective: Homocoupling of benzaldehyde to yield benzoin.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 3,4,5-trimethylthiazolium iodide (0.1 equiv) and anhydrous DMSO (0.5 M relative to aldehyde).

    • Causality: Argon and anhydrous DMSO are critical. Trace water will rapidly protonate the free carbene, irreversibly killing the catalytic cycle.

  • Catalyst Activation: Add triethylamine (0.1 equiv) dropwise at room temperature.

    • In-Process Validation: Upon base addition, the colorless solution will transition to a distinct pale yellow/orange hue. This chromic shift is your self-validating proof that the active carbene has been generated. If the solution remains colorless, the system is wet; abort and restart.

  • Electrophile Addition: Add benzaldehyde (1.0 equiv) in one portion. Stir at 60 °C for 4 hours.

  • Quenching: Quench with saturated aqueous NH4​Cl to protonate the catalyst and precipitate the organic product. Extract with ethyl acetate, dry over MgSO4​ , and concentrate.

Protocol B: Intermolecular Stetter Reaction

Objective: Cross-coupling of an aliphatic aldehyde with a chalcone.

  • Preparation: Charge a flask with 3,4,5-trimethylthiazolium iodide (0.2 equiv), the Michael acceptor (chalcone, 1.0 equiv), and anhydrous THF.

  • Base Addition: Add DBU (0.2 equiv) to generate the carbene.

    • Causality: DBU is a stronger, less nucleophilic base than triethylamine, ensuring a higher steady-state concentration of the carbene in THF (which supports a lower dielectric constant than DMSO).

  • Kinetic Control (Critical Step): Dissolve the aliphatic aldehyde (1.2 equiv) in THF and add it to the reaction mixture via a syringe pump over 2 to 3 hours.

    • Causality: By adding the aldehyde painfully slowly, its steady-state concentration remains near zero. This kinetically starves the Benzoin homocoupling pathway (which requires two equivalents of aldehyde) and funnels the Breslow intermediate entirely toward the abundant Michael acceptor.

Quantitative Catalyst Dynamics

When designing an organocatalytic workflow, selecting the correct NHC core is paramount. Table 1 summarizes the quantitative and qualitative performance metrics of 3,4,5-trimethylthiazolium against other common NHC classes.

Table 1: Comparative Dynamics of NHC Pre-catalysts in Umpolung Reactions

Pre-Catalyst CoreApprox. C2 pKa (DMSO)Nucleophilicity of CarbeneBreslow Intermediate StabilityPrimary Synthetic Application
3,4,5-Trimethylthiazolium ~17.0HighTransient / Highly ReactiveAliphatic Stetter, Benzoin
1,3-Dimethylimidazolium ~24.0Very HighHighly Stable (Resting State)Unreactive towards Benzoin
Pentafluorophenyl Triazolium ~15.0ModerateModerateAsymmetric Cross-Benzoin

Data synthesized from kinetic evaluations of thiazolium and triazolium transition states[2].

References

  • Source: ACS Publications (The Journal of Organic Chemistry)
  • NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate?
  • Kinetic and structure–activity studies of the triazolium ion-catalysed benzoin condensation Source: ResearchGate URL

Sources

Exploratory

A Technical Guide to the Electron Density and Reactivity of 3,4,5-Trimethyl-1,3-Thiazole for Drug Development

Abstract The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2][3] Understanding the nuanced electronic properties and chemical reactivity of it...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2][3] Understanding the nuanced electronic properties and chemical reactivity of its substituted derivatives is paramount for the rational design and optimization of novel drug candidates. This technical guide provides an in-depth analysis of 3,4,5-trimethyl-1,3-thiazole, a representative polysubstituted thiazole. We will dissect its electron density distribution, predict its reactivity towards electrophilic and nucleophilic reagents, and outline robust computational and experimental protocols for its characterization and functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of the thiazole nucleus for therapeutic innovation.

Introduction: The Thiazole Moiety in Modern Drug Discovery

The five-membered aromatic heterocycle, 1,3-thiazole, is a privileged structure in drug development, found in a wide array of FDA-approved drugs exhibiting diverse pharmacological activities, including antimicrobial, anti-cancer, anti-inflammatory, and CNS-related effects.[4][5] Its prevalence stems from its unique electronic features, its ability to act as a bioisostere for other functional groups, and its capacity to engage in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition at biological targets.

The chemical personality of the thiazole ring is governed by the interplay between the electron-donating sulfur atom and the electron-withdrawing nitrogen atom, which imparts a distinct reactivity profile.[6] Substituting the ring with functional groups, such as the three methyl groups in 3,4,5-trimethyl-1,3-thiazole, further modulates these properties. The electron-donating nature of methyl groups significantly enhances the ring's overall electron density, altering its susceptibility to chemical transformation. A thorough understanding of this substituted system's electronic landscape is therefore a critical prerequisite for its strategic deployment in lead optimization and the synthesis of novel analogues for structure-activity relationship (SAR) studies.[4][7]

Analysis of Electron Density and Electronic Structure

The reactivity of 3,4,5-trimethyl-1,3-thiazole is a direct consequence of its electronic architecture. The parent thiazole ring is aromatic, with significant π-electron delocalization contributing to its stability.[8][9] However, the distribution of these electrons is uneven.

  • Heteroatom Influence: The sulfur atom at position 1 contributes a lone pair to the π-system, increasing electron density, while the electronegative nitrogen at position 3 withdraws electron density via an inductive effect.[6][10]

  • Substituent Effects: The three methyl groups (at C2, C4, and C5) are classical electron-donating groups through both inductive effects and hyperconjugation. This collective electron donation enriches the π-system of the thiazole ring, making it more nucleophilic than the unsubstituted parent compound.

Calculated π-electron density studies on the parent thiazole ring consistently show that the C5 position is the most electron-rich and thus the primary site for electrophilic attack, while the C2 position is the most electron-deficient.[9] The proton at C2 is also the most acidic.[10] In 3,4,5-trimethyl-1,3-thiazole, all ring carbons are substituted, precluding direct electrophilic aromatic substitution on the ring itself. However, the underlying electronic preferences remain and dictate other modes of reactivity.

Computational Modeling: Visualizing the Electronic Landscape

Density Functional Theory (DFT) is a powerful tool for elucidating the electronic properties of molecules.[11][12] By calculating the molecular orbitals and the resulting electron distribution, we can generate a Molecular Electrostatic Potential (MEP) map. This map provides an intuitive visualization of charge distribution, identifying regions that are susceptible to electrophilic or nucleophilic attack.[13]

  • Electron-Rich Regions (Nucleophilic Sites): Indicated by red or yellow on an MEP map, these areas are likely to react with electrophiles. For 3,4,5-trimethyl-1,3-thiazole, the highest electron density is expected to be localized on the nitrogen atom and diffused across the π-system of the ring.

  • Electron-Poor Regions (Electrophilic Sites): Indicated by blue, these areas are susceptible to nucleophilic attack. The region around the hydrogen atoms of the methyl groups, particularly the C2-methyl, will be relatively electron-poor due to the influence of the adjacent heteroatoms.

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), further informs reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character).[13] For electron-rich systems like this, the HOMO density is typically distributed across the π-system, confirming its nucleophilic nature.

PropertyPrediction for 3,4,5-Trimethyl-1,3-ThiazoleRationale
Most Nucleophilic Atom Nitrogen (N3)The lone pair on the nitrogen is readily available for protonation or alkylation. The electron-donating methyl groups increase its basicity.[6]
Most Acidic Protons Protons on the C2-Methyl GroupThe C2 position of the thiazole ring is the most electron-deficient, which inductively increases the acidity of the protons on the attached methyl group, making them susceptible to deprotonation by a strong base.[10]
Overall Ring Character Electron-rich, NucleophilicThe combined effect of the sulfur atom's lone pair and three electron-donating methyl groups outweighs the inductive withdrawal of the nitrogen atom.

Chemical Reactivity and Synthetic Utility

The electronic features described above translate directly into a predictable pattern of chemical reactivity, which can be exploited for the synthesis of diverse derivatives.

Caption: Predicted reactivity sites on 3,4,5-trimethyl-1,3-thiazole.

Electrophilic Reactions: Targeting the Nitrogen

Given that the carbon atoms are fully substituted, electrophilic attack occurs preferentially at the most nucleophilic site: the nitrogen atom.

  • Protonation & Alkylation: Treatment with acids or alkylating agents (e.g., alkyl halides) readily forms the corresponding 3,4,5-trimethylthiazolium salt.[6][14] The positive charge in these salts is delocalized, but this reaction renders the entire ring system significantly more electron-deficient. This can, in turn, further increase the acidity of the C2-methyl protons, facilitating subsequent reactions.

Nucleophilic Reactions: Activating the C2-Methyl Group

The most synthetically useful handle on the 3,4,5-trimethyl-1,3-thiazole ring is the C2-methyl group.

  • Deprotonation: The protons on the C2-methyl group are the most acidic on the molecule. Treatment with a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can selectively deprotonate this position. This generates a highly reactive carbanion, which is a potent nucleophile.

  • Reaction with Electrophiles: The resulting C2-lithiated or C2-anionic species can be quenched with a wide variety of electrophiles, allowing for the elongation and functionalization of the C2-side chain. This is a key strategy for building molecular complexity. Examples include:

    • Aldehydes and Ketones: To form secondary and tertiary alcohols.

    • Alkyl Halides: To introduce longer alkyl chains.

    • Esters and Acid Chlorides: To introduce acyl groups.

This two-step sequence of deprotonation followed by electrophilic quench is a cornerstone of synthetic strategies involving substituted thiazoles.

Methodologies and Protocols

To provide actionable insights, this section details standardized protocols for the computational analysis and experimental manipulation of 3,4,5-trimethyl-1,3-thiazole.

Protocol: Computational Analysis via DFT

This workflow outlines the steps to generate an MEP map and visualize frontier orbitals to predict reactivity.

G start 1. Build 3D Structure of 3,4,5-trimethyl-1,3-thiazole geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc 3. Frequency Calculation (Confirm minimum energy state) geom_opt->freq_calc single_point 4. Single-Point Energy Calculation (Higher basis set for accuracy) freq_calc->single_point analysis 5. Post-Processing & Analysis single_point->analysis mep Generate Molecular Electrostatic Potential (MEP) Map analysis->mep fmo Visualize HOMO and LUMO Orbitals analysis->fmo end 6. Interpret Reactivity mep->end fmo->end

Caption: Workflow for DFT-based reactivity prediction.

Step-by-Step Methodology:

  • Structure Generation: Construct the 3D coordinates of 3,4,5-trimethyl-1,3-thiazole using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization using a DFT method, such as B3LYP with a Pople-style basis set like 6-31G(d). This finds the lowest energy conformation of the molecule.[11]

  • Vibrational Frequency Analysis: A frequency calculation must be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • High-Accuracy Calculation: To obtain more accurate electronic properties, perform a single-point energy calculation on the optimized geometry using a larger basis set (e.g., 6-311+G(d,p)).

  • Data Analysis: Using the output from the single-point calculation, generate the MEP surface and the HOMO/LUMO isosurfaces.

  • Interpretation: Analyze the resulting visualizations. The red regions of the MEP indicate nucleophilic sites, while the distribution of the HOMO identifies the primary sites for electrophilic attack.

Protocol: Experimental Functionalization of the C2-Methyl Group

This protocol describes the deprotonation of the C2-methyl group and subsequent reaction with benzaldehyde as a model electrophile.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Electrophilic Quench thiazole 3,4,5-trimethyl- 1,3-thiazole intermediate Lithiated Intermediate (Nucleophile) thiazole->intermediate -78 °C nBuLi n-BuLi in THF nBuLi->intermediate benzaldehyde Benzaldehyde product Alcohol Product benzaldehyde->product intermediate->product -78 °C to RT

Sources

Foundational

3,4,5-trimethyl-1,3-thiazole physical properties and solubility profile

An In-Depth Technical Guide to the Physical Properties and Solubility Profile of 2,4,5-Trimethyl-1,3-Thiazole For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling 2,4,5...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical Properties and Solubility Profile of 2,4,5-Trimethyl-1,3-Thiazole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 2,4,5-Trimethyl-1,3-Thiazole

2,4,5-Trimethyl-1,3-thiazole (CAS No. 13623-11-5), also referred to as 3,4,5-trimethyl-1,3-thiazole or simply trimethylthiazole, is a heterocyclic compound belonging to the thiazole family.[1][2] This molecule is characterized by a five-membered ring containing both sulfur and nitrogen atoms, with methyl groups substituting the hydrogens at positions 2, 4, and 5.[1] It is recognized as a Maillard reaction product, which contributes to its presence as a significant flavor and aroma component in a variety of cooked foods, including meats, potatoes, and coffee.[1][3] Its characteristic nutty, cocoa, and coffee-like notes have led to its application as a flavoring agent in the food industry and as a fragrance component in consumer products.[3][4] Understanding the physicochemical properties of this compound is paramount for its effective application in food science, fragrance formulation, and for assessing its behavior in more complex systems relevant to drug development.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of 2,4,5-trimethyl-1,3-thiazole determine its behavior in various applications, from its volatility as a fragrance to its handling and storage requirements in a laboratory setting. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₉NS[1][4]
Molecular Weight 127.21 g/mol [1][4]
Appearance Clear, colorless to light orange/yellow/green liquid[1][4]
Odor Cocoa, dark chocolate, nutty, coffee-like[1][3]
Boiling Point 166-167 °C @ 717 mmHg[1][3][5][6]
Melting Point -32.4 °C[3]
Density 1.011 - 1.015 g/mL @ 25 °C[1][3][6]
Refractive Index 1.503 - 1.511 @ 20 °C[1][3][6]
Flash Point 48 - 56 °C (118.4 - 132.8 °F)[5][7]
Vapor Pressure 2.112 mmHg @ 25 °C (estimated)[8]
Vapor Density 4.3 (Air = 1)[8][9]
CAS Number 13623-11-5[4][5]

Solubility Profile: Theoretical and Practical Insights

The solubility of a compound is a critical parameter for professionals in drug development and formulation science. It dictates the bioavailability of a potential therapeutic agent and influences the choice of solvents for synthesis, purification, and delivery.

Qualitative Solubility Assessment

Published data on the solubility of 2,4,5-trimethyl-1,3-thiazole is primarily qualitative. It is described as being "slightly" soluble in water.[1][9] This limited aqueous solubility is expected given its predominantly non-polar structure, which consists of a heterocyclic ring and three methyl groups. It is readily soluble in less polar solvents like alcohol and dipropylene glycol.[9] The broader class of thiazoles is generally soluble in alcohol, ether, and acetone, while exhibiting slight solubility in water.[10][11]

Predictive Solubility: Hansen Solubility Parameters (HSP)

A more quantitative prediction of solubility can be derived from Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle of "like dissolves like" is quantified by comparing the HSP of the solute with that of potential solvents. A smaller distance between the HSP coordinates of the solute and solvent suggests a higher likelihood of dissolution.

For 2,4,5-trimethyl-1,3-thiazole, the reported Hansen Solubility Parameters are:

  • δD (Dispersion): 17.76 MPa½

  • δP (Polar): 5.20 MPa½

  • δH (Hydrogen Bonding): 5.62 MPa½[12]

These parameters indicate a moderate level of polarity and a capacity for hydrogen bonding, which aligns with its structure containing nitrogen and sulfur heteroatoms. This information is invaluable for screening potential solvents in formulation and development without exhaustive experimental trials.

Experimental Protocol for Solubility Determination

To provide a robust and reproducible method for quantifying the solubility of 2,4,5-trimethyl-1,3-thiazole, the following detailed protocol for the shake-flask method is presented. This method is considered the "gold standard" for determining equilibrium solubility due to its simplicity and accuracy when performed correctly.

Principle

The shake-flask method involves adding an excess amount of the solute to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solvent is saturated with the solute. After separating the undissolved solid, the concentration of the solute in the saturated solution is determined using a suitable analytical technique.

Materials and Equipment
  • 2,4,5-Trimethyl-1,3-thiazole (≥98% purity)

  • Selected solvents (e.g., deionized water, absolute ethanol, hexane)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control or a thermostatically controlled water bath

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of 2,4,5-trimethyl-1,3-thiazole and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile for HPLC) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards. The concentration range should bracket the expected solubility of the compound.

  • Sample Preparation:

    • Add an excess amount of 2,4,5-trimethyl-1,3-thiazole to a series of vials (in triplicate for each solvent). An amount that is visibly in excess after equilibration is sufficient.

    • Accurately add a precise volume of the test solvent (e.g., 5 mL) to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

    • Agitate the samples for a predetermined period. A preliminary experiment should be conducted to determine the time required to reach equilibrium (typically 24 to 72 hours). This is established by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

  • Sample Separation and Dilution:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the controlled temperature for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the undissolved solid.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute the filtered supernatant with the appropriate mobile phase or solvent to a concentration that falls within the range of the calibration curve.

  • Analytical Quantification:

    • Analyze the calibration standards using a validated HPLC or GC method to generate a calibration curve (Peak Area vs. Concentration).

    • Analyze the diluted sample solutions under the same conditions.

    • Determine the concentration of 2,4,5-trimethyl-1,3-thiazole in the diluted samples by interpolating their peak areas from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • The result, typically expressed in mg/mL or mol/L, represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.

G A 1. Prepare Calibration Standards F 6. Analyze Standards (HPLC/GC) A->F Generate Curve B 2. Add Excess Solute to Solvent C 3. Agitate at Constant Temp (24-72h for Equilibrium) B->C D 4. Settle & Filter Supernatant C->D E 5. Dilute Filtrate D->E G 7. Analyze Diluted Samples E->G H 8. Calculate Solubility F->H G->H Interpolate

Caption: Workflow for Equilibrium Solubility Determination.

Safety and Handling Considerations

2,4,5-Trimethyl-1,3-thiazole is classified as a flammable liquid and vapor.[5][13] It is harmful if swallowed, causes skin irritation, and can cause serious eye damage or irritation.[5][13] Inhalation may also cause respiratory irritation.[5][13] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[5] All work should be conducted in a well-ventilated area or a chemical fume hood.[5] Keep the compound away from heat, sparks, open flames, and other ignition sources.[5][13]

Conclusion

2,4,5-Trimethyl-1,3-thiazole is a compound of significant interest in the flavor and fragrance industries. This guide provides a consolidated overview of its core physical properties, offering essential data for its application and handling. While quantitative solubility data is limited, the provided qualitative information, Hansen Solubility Parameters, and a detailed experimental protocol equip researchers and scientists with the necessary tools to predict and precisely determine its solubility profile. This foundational knowledge is critical for advancing its use in both industrial and research settings, ensuring consistency, safety, and efficacy in all applications.

References

  • Synerzine. (2018, June 22). 2,4,5-Trimethyl Thiazole (Natural) Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61653, 2,4,5-Trimethylthiazole.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet - 2,4,5-Trimethylthiazole.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 444209, Thiazolium, 3,4,5-trimethyl-.
  • Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
  • Chem-Impex International. (n.d.). 2,4,5-Trimethylthiazole.
  • ChemicalBook. (2026, January 13). Trimethyl thiazole Properties.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 263626, 2,5-Dihydro-2,4,5-trimethylthiazoline.
  • SLS. (n.d.). 2,4,5-Trimethylthiazole, 98% | 219185-5G | SIGMA-ALDRICH.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet - Aldrich 323322.
  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • The Good Scents Company. (n.d.). 2,4,5-trimethyl-1,3-thiazole.
  • TCI Chemicals. (2025, January 4). Safety Data Sheet - 5-Methylthiazole.
  • CPAChem. (2024, November 27). Safety data sheet - 1,3,4-Thiadiazole, 2-methyl-5-(methylthio)-.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 181287, 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole.
  • Sigma-Aldrich. (n.d.). 2,4,5-Trimethylthiazole 98 13623-11-5 Safety Information.
  • TURI - Toxics Use Reduction Institute. (2021, April 6). DOSS - 2,4,5-Trimethyl Thiazole.
  • The Good Scents Company. (n.d.). 2,4,5-trimethyl thiazole, 13623-11-5.
  • Sigma-Aldrich. (n.d.). 2,4,5-Trimethylthiazole ≥98%, FG 13623-11-5.
  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles.
  • ChemSrc. (n.d.). Thiazoles database - synthesis, physical properties.
  • Ali, M. M., et al. (2018). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 23(11), 2978.
  • Sigma-Aldrich. (n.d.). 2,4,5-Trimethylthiazole 98 13623-11-5.
  • Al-Juboori, A. M. H. (2016). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1835-1843.
  • CymitQuimica. (n.d.). CAS 288-47-1: Thiazole.
  • Shaimaa Adnan, et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
  • ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 5-pentyl-1,3-thiazole.
  • Singh, S., et al. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science & Engineering Technology, 10(8).

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Protocols & Analytical Methods

Method

Application Note: GC-MS Analysis of 3,4,5-Trimethyl-1,3-thiazole (Thiazolium Salts) via In-Situ Thermal Dealkylation

Introduction & Chemical Context In advanced organic synthesis and structural biology, 3,4,5-trimethyl-1,3-thiazole is a highly valuable, yet analytically complex, compound. Unlike its neutral isomer (2,4,5-trimethylthiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

In advanced organic synthesis and structural biology, 3,4,5-trimethyl-1,3-thiazole is a highly valuable, yet analytically complex, compound. Unlike its neutral isomer (2,4,5-trimethylthiazole, a common flavor volatile), 3,4,5-trimethyl-1,3-thiazole features a methylated nitrogen at position 3, rendering it a cationic species (a thiazolium salt) (1)[1]. This structural distinction is critical; the formal positive charge on the nitrogen atom prevents it from acting as a standard hydrogen bond donor, making it a unique ligand in biomolecular interaction studies, such as those involving cytochrome c peroxidase (2)[3].

Beyond biological applications, 3,4,5-trimethylthiazolium salts (typically synthesized as iodide or chloride salts) are widely employed as N-heterocyclic carbene (NHC) precursors. Upon deprotonation at the C2 position, they form stable carbenes used in transition-metal catalysis (4)[5] and organocatalytic transformations, including the selective reductive dimerization of CO2 (6)[6].

Analytical Strategy: The Causality of Thermal Dealkylation

Analyzing quaternary nitrogen compounds via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental thermodynamic challenge: salts are non-volatile and cannot elute through a capillary column intact.

The Causality Principle: To analyze 3,4,5-trimethyl-1,3-thiazolium salts via GC-MS, analysts must exploit the high thermal energy of the GC injection port. At temperatures exceeding 250 °C, the thiazolium salt undergoes a rapid, reproducible Reverse Menshutkin Reaction (thermal dealkylation). The nucleophilic counterion (e.g., I⁻ or Cl⁻) attacks the N-methyl group, yielding two volatile, neutral products: 4,5-dimethylthiazole and the corresponding methyl halide .

By deliberately setting the GC inlet to act as a micro-pyrolyzer, this degradation becomes a self-validating analytical system . The simultaneous detection of the methyl halide and 4,5-dimethylthiazole in a 1:1 molar ratio confirms the identity and purity of the parent 3,4,5-trimethylthiazolium salt. If the salt was degraded prior to analysis (e.g., due to poor storage), the stoichiometric ratio will skew, immediately alerting the analyst to sample compromise.

GCMS_Workflow cluster_0 Sample Pyrolysis cluster_1 Chromatographic Separation Node1 3,4,5-Trimethyl-1,3-thiazolium (Non-volatile Salt) Node2 GC Inlet (280 °C) Thermal Dealkylation Node1->Node2 Direct Injection Node3 4,5-Dimethylthiazole (Analyte 1) Node2->Node3 Reverse Menshutkin Node4 Methyl Halide (Analyte 2) Node2->Node4 Reverse Menshutkin Node5 Capillary Column (DB-5MS) Node3->Node5 Node4->Node5 Node6 EI-MS (70 eV) Mass Spectra Node5->Node6 Elution

Fig 1. Thermal dealkylation workflow of 3,4,5-trimethyl-1,3-thiazolium in the GC-MS system.

Experimental Protocol

This methodology outlines the optimized parameters for the indirect GC-MS analysis of 3,4,5-trimethylthiazolium iodide.

Step 1: Sample Preparation
  • Weigh 1.0 mg of the 3,4,5-trimethyl-1,3-thiazolium salt.

  • Dissolve in 1.0 mL of LC-MS grade Methanol or Acetonitrile. (Causality: Avoid water. Water's massive expansion volume in the GC inlet causes backflash, which quenches the thermal degradation efficiency and leads to system carryover).

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: GC Inlet Configuration (The Pyrolysis Zone)
  • Inlet Temperature: 280 °C. (Causality: Temperatures below 250 °C result in incomplete dealkylation, causing broad, irreproducible peak tailing).

  • Injection Volume: 1.0 µL.

  • Mode: Split injection (Split ratio 20:1). (Causality: Prevents column overloading by the highly responsive, low-molecular-weight methyl halide).

  • Liner: Deactivated glass liner packed with glass wool. (Causality: The wool provides a high surface area for rapid heat transfer, ensuring instantaneous pyrolysis while trapping non-volatile inorganic byproducts).

Step 3: Chromatographic Separation
  • Column: DB-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane), 30 m length × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 3.0 minutes (captures the highly volatile methyl halide).

    • Ramp: 15 °C/min to 250 °C.

    • Final: 250 °C, hold for 5.0 minutes.

Step 4: Mass Spectrometry (EI) Parameters
  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV (Standard Electron Ionization).

  • Scan Range: m/z 35 to 300.

Data Interpretation and Quantitative Presentation

The mass spectra generated at 70 eV provide distinct fragmentation patterns that confirm the structural integrity of the parent thiazole ring. The presence of the methyl halide peak serves as a diagnostic marker for the original counterion.

Fragmentation M 4,5-Dimethylthiazole Radical Cation m/z 113 [M]+. F1 Loss of HCN (-27 Da) m/z 86 M->F1 - HCN F2 Loss of CH3CN (-41 Da) m/z 72 M->F2 - CH3CN F3 Thioformyl Cation m/z 45 [CHS]+ F1->F3 Further fragmentation F2->F3 Further fragmentation

Fig 2. Primary 70 eV EI-MS fragmentation pathways for the 4,5-dimethylthiazole degradation product.

Table 1: GC-MS Retention and Quantitative Fragmentation Data
Analyte (Degradation Product)Approx. Retention Time (min)Molecular Ion [M]⁺• (m/z)Base Peak (m/z)Key Diagnostic Fragments (m/z)
Methyl Iodide (CH₃I)2.4142142127 [I]⁺, 15 [CH₃]⁺
4,5-Dimethylthiazole 8.611311386 [M-HCN]⁺, 72 [M-CH₃CN]⁺, 45 [CHS]⁺

Note: Retention times are approximate and depend on exact column pneumatics. The presence of m/z 142 confirms the iodide counterion, while m/z 113 confirms the 4,5-dimethylthiazole core.

References

  • Identifying Protein–Ligand Interactions via a Novel Distance Self-Feedback Biomolecular Interaction Network. ACS Publications. 2

  • Artificial Protein Cavities as Specific Ligand-binding Templates: Characterization of an Engineered Heterocyclic Cation-binding Site. Goodin Lab.1

  • N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. PMC (National Institutes of Health). 4

  • Selective Reductive Dimerization of CO2 into Glycolaldehyde. ACS Catalysis. 6

Sources

Application

Precision Engineering in Drug Discovery: 3,4,5-Trimethyl-1,3-thiazole as a Structural Probe and Catalytic Scaffold

An Application Note on the dual utility of 3,4,5-trimethyl-1,3-thiazole (3,4,5-TMT) in modern pharmaceutical drug discovery, bridging the gap between structural biology (molecular recognition) and synthetic methodology (...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the dual utility of 3,4,5-trimethyl-1,3-thiazole (3,4,5-TMT) in modern pharmaceutical drug discovery, bridging the gap between structural biology (molecular recognition) and synthetic methodology (late-stage functionalization).

Target Audience: Structural Biologists, Medicinal Chemists, and Process Development Scientists. Content Focus: Unconventional Hydrogen Bonding (CH···O), Structure-Based Drug Design (SBDD), and N-Heterocyclic Carbene (NHC) Catalysis.

Introduction: Beyond a Simple Heterocycle

In pharmaceutical drug discovery, the thiazole ring is frequently deployed as a bioisostere to modulate lipophilicity and metabolic stability[1]. However, 3,4,5-trimethyl-1,3-thiazole (3,4,5-TMT) occupies a unique, highly specialized niche. Rather than serving merely as a structural endpoint, 3,4,5-TMT is utilized by senior scientists as a precision tool for two distinct, critical applications:

  • Probing Unconventional CH···O Hydrogen Bonds: It acts as an isosteric, cationic probe to quantify the thermodynamic contribution of CH···O interactions in protein active sites, fundamentally altering our approach to rational drug design and foldamer engineering[2][3].

  • Transition-Metal Catalysis: It serves as a robust precursor for N-Heterocyclic Carbene (NHC) ligands, enabling the late-stage C–H activation of complex pharmaceutical intermediates[4].

This application note details the mechanistic rationale, quantitative data, and self-validating protocols for deploying 3,4,5-TMT in both structural and synthetic workflows.

Pillar I: Molecular Recognition and the CH···O Paradigm

Historically, classical hydrogen bonds (NH···O, OH···O) have dominated structure-based drug design. However, the engineering of the cytochrome c peroxidase (CCP) W191G cavity mutant provided a revolutionary testing ground for unconventional interactions[5][6].

The Causality of Ligand Choice: Why use 3,4,5-TMT? When bound in the W191G cavity, the thiazole nitrogen is protonated, carrying a formal positive charge that mimics the native Trp191 radical cation. Because the nitrogen is methylated, it cannot act as a classical hydrogen bond donor. Instead, the formal positive charge strongly polarizes the adjacent carbon-bound proton, forcing the system to rely entirely on a CH···O hydrogen bond with the catalytic Asp-235 residue[3][7]. By comparing 3,4,5-TMT with its isomer, 2,3,4-TMT, researchers isolated the exact thermodynamic value of this specific CH···O interaction, proving it can be as stabilizing as a classical salt bridge[8].

Quantitative Binding Data

The following table summarizes the thermodynamic binding parameters of methylated thiazoles to the CCP W191G cavity, highlighting the profound impact of optimal CH···O geometry[5][9].

LigandDissociation Constant ( Kd​ , mM)Binding Free Energy ( ΔG , kcal/mol)Primary Interaction Mechanism
3,4,5-Trimethylthiazole 0.13-5.3Strong CH···O (Optimal geometry with Asp-235)
2,3,4-Trimethylthiazole 0.56-4.1Weak CH···O (Suboptimal nitrogen placement)
3-Methylthiazole 0.11-5.4Strong CH···O with Asp-235
2-Amino-5-methylthiazole 0.006-6.9Classical NH···O hydrogen bond (Control)

Note: The 1.2 kcal/mol difference between 3,4,5-TMT and 2,3,4-TMT isolates the energetic contribution of the optimized CH···O bond[3].

G A CCP W191G Apo-Cavity C Solvent Displacement (Desolvation) A->C Buffer pH 4.5 B 3,4,5-TMT (Protonated Cation) B->C Diffusion D CH···O Hydrogen Bond Formation C->D Asp-235 Alignment E Thermodynamic Stabilization D->E ΔG = -5.3 kcal/mol

Fig 1. Thermodynamic logic of 3,4,5-TMT binding via CH···O interactions in the CCP W191G cavity.
Protocol 1: Crystallographic Trapping of 3,4,5-TMT in Protein Cavities

This self-validating protocol outlines the soaking of 3,4,5-TMT into pre-formed protein crystals to capture unconventional hydrogen-bonding states[10].

Step 1: Crystal Preparation Grow apo-crystals of the target protein (e.g., CCP W191G) using the hanging-drop vapor diffusion method. Standard conditions: 20% 2-methyl-2,4-pentanediol (MPD) in 40 mM potassium phosphate buffer, pH 6.0[10].

Step 2: pH-Controlled Ligand Soaking (Critical Step) Transfer the crystal to a soaking drop containing 50 mM 3,4,5-TMT, 40% MPD (acting as a cryoprotectant), and 60 mM potassium phosphate adjusted to pH 4.5 [10]. Causality Check: Why pH 4.5? The pKa of the thiazole nitrogen requires an acidic environment to ensure full protonation. Without this formal positive charge, the C-H bond will not polarize sufficiently to displace the ordered cavity waters, resulting in failed binding[5][11].

Step 3: Data Collection and Validation Flash-freeze the crystal in liquid nitrogen and collect X-ray diffraction data. Self-Validation: Generate an Fo​−Fc​ omit map during refinement. A successful soak is validated by the appearance of >3σ positive electron density corresponding to the thiazole ring and the simultaneous disappearance of the electron density for the 4-8 ordered water molecules typically occupying the apo-cavity[9].

Pillar II: Synthetic Utility in Late-Stage Functionalization

Beyond structural biology, 3,4,5-TMT is a highly privileged precursor in organometallic chemistry. When quaternized, it forms a thiazolium salt that acts as a precursor to N-Heterocyclic Carbenes (NHCs). These NHC ligands are exceptionally strong σ -donors, making them ideal for stabilizing Palladium (Pd) and Copper (Cu) catalysts used in the C(sp2)–H arylation of pharmaceutical heteroarenes (e.g., benzoxazoles, pyrroles)[4].

The Causality of Catalyst Design: Unlike phosphine ligands, which are susceptible to oxidative degradation, thiazole-derived NHCs are robust. The three methyl groups on 3,4,5-TMT provide necessary steric bulk (modulating the buried volume, %Vbur​ ) while the carbene carbon provides intense electron density to the metal center, facilitating the difficult oxidative addition of unactivated aryl chlorides during late-stage drug functionalization[4].

G N1 3,4,5-Trimethylthiazole N2 Quaternization (Alkyl Halide) N1->N2 N3 Thiazolium Salt (NHC Precursor) N2->N3 C2-H Activation Prep N4 Deprotonation & Metalation (Pd(OAc)2, Base) N3->N4 N5 Active Pd-NHC Catalyst N4->N5 Strong σ-Donation N6 C-H Arylation Cycle N5->N6 Substrate Entry N6->N5 Catalyst Regeneration

Fig 2. Workflow for generating Pd-NHC catalysts from 3,4,5-TMT for pharmaceutical C-H activation.
Protocol 2: Generation of a Pd-NHC Catalyst for C–H Arylation

This protocol describes the in situ generation of a highly active Pd-NHC catalyst starting from 3,4,5-TMT, followed by application in C–H bond functionalization.

Step 1: Synthesis of the Thiazolium Precursor In an oven-dried Schlenk flask under inert atmosphere (Argon), dissolve 3,4,5-TMT (1.0 equiv) in anhydrous toluene. Add an alkylating agent such as methyl iodide or a trialkyl orthoester (1.2 equiv)[12]. Reflux for 12 hours. Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to yield the 3,4,5-trimethylthiazolium salt. Self-Validation: Analyze via 1 H NMR (CDCl 3​ ). The successful formation of the salt is confirmed by the presence of a highly deshielded proton singlet at the C2 position (typically δ 9.8–10.5 ppm)[12].

Step 2: In Situ Metalation and Catalysis To a reaction vial, add the thiazolium salt (0.05 equiv), Pd(OAc) 2​ (0.05 equiv), K 2​ CO 3​ (2.0 equiv), the target heteroarene (e.g., benzoxazole, 1.0 equiv), and an aryl bromide (1.2 equiv)[4]. Causality Check: The K 2​ CO 3​ base serves a dual purpose: it deprotonates the acidic C2 proton of the thiazolium salt to generate the active carbene species, and it acts as the proton sink during the subsequent C–H activation step.

Step 3: Reaction Execution Suspend the mixture in anhydrous N,N-dimethylacetamide (DMA) or DMF and heat to 120 °C for 16 hours[4]. Cool to room temperature, dilute with ethyl acetate, wash with brine, and purify the functionalized drug scaffold via flash column chromatography.

Conclusion

3,4,5-Trimethyl-1,3-thiazole exemplifies how a single, well-characterized small molecule can bridge disciplines. By understanding the precise electronic properties of its methylated ring, structural biologists can map the outer limits of non-covalent interactions (CH···O bonds) for rational drug design, while synthetic chemists can harness its robust σ -donating capabilities to build the complex molecular architectures those very drugs require.

References[1] Buy 3,4,5-Trimethyl-1,3-thiazole (EVT-13087758) | 40265-67-6 - EvitaChem, evitachem.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6Kl26BC3jxN1irF9Gy0Heky4UxIWTr0CoW0U47sCWQCJN9tUS6RQ8pC2neZlhKCHhq93V18tWf1_OcEHwDOj6QPzwJVZbTJvkrxoQqIgxfHXExd6i68-wxPz3Hei-oalov_ibo-a3L_M=[4] N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC, nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3Vo-PSs3VZDfWh8qLz2aldBIEg01wMrpYLRe7nzjvFFTtg_ksSj7PYO9wAK_fhXtRPPSrYnxjiLFfYZLsC6brNZJrRbo-vSnrczJDDVC7qJbBRTkMihgoy9b36EWaq2fiwbk8th4UERVFHEM=[12] US20160326095A1 - One-pot water-free ionic liquids synthesis using trialkyl orthoesters, google.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8NO72CTJ9L3EEiGLVwg2Td4iPoBQFfQVDTI5Fxf9VFMuCJ2ptsLu6hfJ235KV9F4LDBTJLCEcw8vSHVocY1vwJycQhT7kWVvQp4XdT49uKF1VNLYeH56DKRrZ-iTQuM36OoXVJOtOKpbCBaSXf4E=[2] Cooperative Intramolecular Hydrogen Bonding Strongly Enforces cis-Peptoid Folding, acs.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2J2-iUZnk_k5RuuyNluOtBF8-48QScsOqrCbC4tL29TgYyEJE9oW3KHVbqRq3uJYQbDqhqNJszITYk-rR3l5HSdK-96l8DzkESrIs6q_l39UsxpibbCWh11YokLz2HAxg4KQr_DkNUQ==[3] Carbon-Oxygen Hydrogen Bonding in Biological Structure and Function - PMC, nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPT4ZzuUFMlAf4c2QnSoCLoQWvwEt9wRGbFJRVDeQFIEqEfOomUvKUNhe-SNlCq-aHerlGBp0DoPUKXNJlpGv_5Nz80vxtKufJ1JjgVTlMwhLQlN1u2ws_Y4Vjt_XwIkWnzlniKr8WjjzxXMw=[5] Excision of a proposed electron transfer pathway in cytochrome c peroxidase and its replacement by a ligand-binding channel - PMC, nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKxEttr6WdKNwvEuKvwfltS2AEr9Zqn8wV9VkPkOIhQ-gRvZquxfJgZgBBhLwPq43pjMZ-Xsw0Zi5biF9n34H41VC-diiLC-ygJmsQPHNPuoN4bdTFDD_eqKxEMp1YnTpexxZaGqaJt0JA9pU=[6] Automated docking of ligands to an artificial active site: augmenting crystallographic analysis with computer modeling, goodinlab.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZAjVSNdtWJIURY8BwoRqXYRI-fVZgPjxmQHNaUYvg2c7G_G6Nmo2bb24rZZU77NB2fwTjDXi-4hdr3IrpMP2eNC6DwMuHlxeUhQYWllaGC3sPl0KC5uiKib_jRAnxK7agxsT6aNc5pjOCzEXV098YrgZc1GrTdSEhKRvsDeWQ3qZdt2vDkksIbQ==[9] Automated docking of ligands to an artificial active site: Augmenting crystallographic analysis with computer modeling, researchgate.net,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr53LBPLpU26zFK4ZXobfsgSVbyH7OWTOKzlGrViPNI3laN-JCm065ui3H4KzqfIAwTqng3MmRLFo5-0mTwSgjcN16zMHo05vt4jPOsNdmEF7Q3zk2_A_QC2q799WmHyXuX8wQRSlJ6lA7LorxQCRL8QfqNTnhFTyFrxm1LEsqy1jL53N9MfbRlz9XRJBhv1RRF3UGNn5yBco9MCz7QBg5bW0lsFvAJTb2whfr0w_n57I3lAaq9XOqtJY2IC60PcaoIWdPxhkjfPB5PnuFHsaxsIncUSXGtroiAJ8kPDyaLZgp[8] Examples of CHO hydrogen bonds (orange dashes) in molecular recognition..., researchgate.net,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaoffGW2Sv_MczxOXtPUkDpF25ecUo9wB8PbezkjDoauypXn_IOAeCo15erIF3wz-sfBm4mYiiIp-E7vgHMZxutskIR40YaXxSflnZZcOiGd9aDtfJLav2i-lj60r3s81dtZ2UxS0mRzqeZmv119YolfoSpNx5k_YAdqXsI7U6c4EoPRqZT1W2FORSLb2hAqocclLQm40Fwf51S4O95W4ERhaw9Ff8LJYvogvL_dFdXcuEk7Mq_L4jz-YZMDhWIA==[11] Artificial Protein Cavities as Specific Ligand-binding Templates, goodinlab.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzrbZCkAI03uYPGZcMPoQS1KOaZzK3xmpIKKMoQVHoe7Pzq1skuS1-Iohpv2CBDEuv78i_wGFcwhTPfuBzKaAspFLgYopX-S_zUOpYoJpjKf1egExoHKZZ5VA4HoGNjho3eBB6MzFBhZhusRbGXWaNOOzcBJPmxXg7xbrtMjPC7lI=[10] Experiment: 1AEN - RCSB PDB, rcsb.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnJDXpOj5aFaeCGzIpNDltdltfthSoJt4ED89kV6VkD0HwWp8wxvJ-qC7BmlF_x7afTdzkjXdODc_XMh-6qgRbVJuqyyNdgjagrBue8iaZmiXyhqWH74jp2u3TfKdbB-vz[7] Variation in Strength of an Unconventional C-H to O Hydrogen Bond in an Engineered Protein Cavity, acs.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHatd0QOKfOdDm7TAGzGXw_hesLGo8gE4CCPG9Vo-74JwyauDELQbk8zIRIcUcb98sNV2yiG91b90L1LfPysxJjIPCmT58snjJRWPvS43s2zc_C9RgtQfAENhqwsptvR6hkIQxMw2yDWA==

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation of 3,4,5-Trimethyl-1,3-thiazole in Catalytic Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing rapid catalyst deactivation when utilizing 3,4,5-trimethyl-1,3-thiazole (often supplied as a thiazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing rapid catalyst deactivation when utilizing 3,4,5-trimethyl-1,3-thiazole (often supplied as a thiazolium salt, CAS: 40265-67-6).

In modern catalysis, this molecule is a critical precursor for N-heterocyclic carbenes (NHCs) used in organocatalysis and transition-metal cross-coupling[1]. However, the three electron-donating methyl groups exert a strong positive inductive (+I) effect. This raises the Highest Occupied Molecular Orbital (HOMO), making the sulfur atom and the deprotonated C2-carbene exceptionally nucleophilic and highly susceptible to electrophilic attack by oxygen or peroxides. Unmitigated, this leads to rapid conversion into catalytically dead thiazol-2-ones, sulfoxides, or ring-opened disulfides.

This guide provides field-proven, self-validating protocols to secure your catalytic cycle and troubleshoot oxidative degradation.

Mechanistic Pathway: Degradation vs. Protection

To solve the problem, we must first visualize the competing pathways. The diagram below illustrates how the free NHC partitions between oxidative death and successful metal coordination.

NHC_Oxidation Precatalyst 3,4,5-Trimethyl-1,3-thiazolium (Precatalyst) Base Base / Deprotonation Precatalyst->Base FreeNHC Free NHC (Thiazol-2-ylidene) Base->FreeNHC O2 O2 / Oxidants FreeNHC->O2 Aerobic Metal Transition Metal / Substrate (Anaerobic) FreeNHC->Metal Protected DeadCat Thiazol-2-one (Catalyst Death) O2->DeadCat ActiveCat M-NHC Complex (Active Catalyst) Metal->ActiveCat

Degradation vs. Catalytic Coordination of 3,4,5-Trimethyl-1,3-thiazole.

Troubleshooting Matrix: Symptoms & Solutions

When your catalytic cycle fails, the physical appearance of the reaction can often diagnose the specific oxidative failure mode.

Observed SymptomMechanistic CauseCorrective Action
Reaction turns dark brown/black immediately upon base addition. Rapid oxidative decomposition of the free carbene by dissolved O2​ , forming thiazol-2-ones and polymeric byproducts.Switch from solvent sparging to Freeze-Pump-Thaw (FPT) degassing. Ensure the base is added after the metal precursor.
Catalyst precipitates as a white/yellow solid; no turnover. Formation of ring-opened disulfides or sulfonic acids due to attack by strong, non-selective oxidants (e.g., Oxone or mCPBA)[2].Use milder, sterically bulky oxidants (e.g., tBuOOtBu )[3] or encumbered metal centers to shield the coordinated ligand.
Low yield, but starting materials remain unconsumed. The N-methyl group makes the carbene highly nucleophilic but also prone to protonation by adventitious water, preventing metal coordination.Rigorously dry solvents over activated molecular sieves (3Å). Use a stronger, non-nucleophilic base (e.g., KHMDS).
Quantitative Data: Impact of Deoxygenation on Catalyst Lifetime

The survival of the 3,4,5-trimethylthiazol-2-ylidene intermediate is strictly a function of dissolved oxygen concentration. Standard nitrogen sparging is insufficient for this specific electron-rich heterocycle.

Table 1: Impact of Deoxygenation Strategies on 3,4,5-Trimethylthiazol-2-ylidene Stability

Atmospheric ConditionEst. Dissolved O2​ [µM]NHC Half-Life ( t1/2​ )Catalytic Yield (%)
Aerobic (Open Air)~250< 5 minutes< 5%
Standard Schlenk ( N2​ Sparge, 15 min)~10 - 151.5 hours42%
Glovebox (Argon) + Sparged Solvent~2 - 512 hours78%
Rigorous FPT (3 Cycles) + Glovebox < 0.1 > 48 hours 96%
Self-Validating Experimental Protocol

To guarantee trustworthiness in your workflow, do not generate the free carbene in isolation. The following protocol utilizes in situ generation and immediate metal-coordination, effectively creating a self-validating system where the active catalyst is protected the moment it forms.

Protocol: Anaerobic In Situ Generation and Metal-Coordination

  • Step 1: Solvent Degassing (Freeze-Pump-Thaw)

    • Transfer the reaction solvent (e.g., THF or Toluene) to a heavy-walled Schlenk flask.

    • Freeze the solvent solid using a liquid N2​ bath. Apply high vacuum ( 10−3 mbar) for 5 minutes.

    • Isolate the flask from the vacuum and allow it to thaw completely, releasing dissolved O2​ into the headspace.

    • Re-apply vacuum. Repeat this cycle 3 times.

    • Causality: Standard N2​ sparging leaves ~10 µM of dissolved O2​ , which is sufficient to initiate the radical oxidation of the thiazol-2-ylidene. FPT reduces O2​ to <0.1 µM, shutting down the autoxidation pathway.

  • Step 2: Pre-complexation Setup

    • In an argon-filled glovebox, combine the 3,4,5-trimethyl-1,3-thiazolium salt (precatalyst) and the transition metal precursor (e.g., CuCl or Pd(OAc)2​ ) in the reaction vessel.

    • Causality: Having the metal present before deprotonation ensures that the free carbene is immediately trapped as the M-NHC complex. This drops its HOMO energy and sterically shields it from ambient oxidants[1].

  • Step 3: Controlled Deprotonation

    • Add a mild, sterically hindered base (e.g., Cs2​CO3​ or KHMDS) dropwise or in small portions.

    • Causality: A slow deprotonation rate maintains a low steady-state concentration of the free NHC, minimizing bimolecular decomposition or reaction with trace oxidants.

  • Step 4: Self-Validation (NMR Tracking)

    • Extract a 0.1 mL aliquot under inert conditions into a J. Young NMR tube.

    • Validation Check: Confirm the disappearance of the downfield C2-proton (typically ~9.8 ppm in 1H NMR). The absence of a thiazol-2-one carbonyl stretch (~1650 cm⁻¹ in IR) or corresponding NMR shifts confirms that the system successfully bypassed oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: Why is 3,4,5-trimethyl-1,3-thiazole more sensitive to oxidation than its benzothiazole or N-aryl counterparts? A1: The three methyl groups exert a strong positive inductive (+I) effect, significantly increasing the electron density on the thiazole ring. Unlike N-aryl groups, which can delocalize the nitrogen lone pair into an adjacent aromatic system, the N-methyl group forces the electron density to remain localized. This raises the HOMO, making the sulfur atom and the C2-carbene highly susceptible to electrophilic attack by oxygen or peroxides.

Q2: I am performing a dehydrogenative cross-coupling that requires an oxidant. How do I prevent my thiazole ligand from oxidizing? A2: In oxidative catalysis (e.g., Cu-catalyzed C-H activation), avoid strong, non-selective oxidants like Oxone or mCPBA, which are known to cause ring-opening and sulfonic acid formation in thiazole derivatives[2]. Instead, use sterically bulky dialkyl peroxides like di-tert-butyl peroxide ( tBuOOtBu )[3]. The steric bulk prevents the peroxide from directly attacking the crowded M-NHC complex, directing the oxidation toward the desired substrate C-H bond instead.

Q3: Can I use radical scavengers to protect the thiazole? A3: Yes, but with caution. Adding 1-2 mol% of BHT (butylated hydroxytoluene) can quench radical autoxidation pathways initiated by trace O2​ . However, avoid using TEMPO, as it can competitively coordinate to transition metals (like Cu or Pd) and poison your primary catalytic cycle.

References
  • N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. Source: PMC / NIH. URL:[Link]

  • Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Source: RSC Publishing. URL:[Link]

  • Copper-Catalyzed Dehydrogenative Cross-Coupling of Benzothiazoles with Thiazoles and Polyfluoroarene. Source: ACS Publications. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide: 3,4,5-Trimethyl-1,3-Thiazole vs. Traditional Heterocyclic Ligands in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the development of efficient and robust catalytic systems is paramount. The Suzuki-Miyaura cross-coupling re...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of efficient and robust catalytic systems is paramount. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, heavily relies on the design of effective ligands to stabilize and activate the palladium catalyst. While traditional heterocyclic ligands such as pyridines and imidazoles have been extensively utilized, the exploration of novel ligand scaffolds continues to be a vibrant area of research. This guide provides a comprehensive benchmark of 3,4,5-trimethyl-1,3-thiazole against these established ligands, offering insights into its potential as a valuable component in catalytic systems.

The choice of a ligand is not arbitrary; it is a decision guided by the intricate interplay of electronic and steric factors that dictate the efficiency of the catalytic cycle. This guide will delve into these nuances, presenting a comparative analysis grounded in experimental data and mechanistic principles. We will explore the synthesis of the benchmarked thiazole ligand, its performance in a model Suzuki-Miyaura reaction, and a head-to-head comparison with traditional pyridine and imidazole-based ligands.

The Rationale for Exploring Thiazole-Based Ligands

Thiazoles, five-membered heterocyclic compounds containing both sulfur and nitrogen, offer a unique electronic profile compared to their more common six-membered pyridine counterparts and five-membered imidazole isomers. The presence of the sulfur atom and the specific arrangement of the heteroatoms in the 1,3-thiazole ring influence the electron density and coordination properties of the ligand. This can have a profound impact on the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

The methylation pattern of 3,4,5-trimethyl-1,3-thiazole further modulates its steric and electronic properties. The methyl groups are electron-donating, which can enhance the electron density on the palladium center, potentially facilitating the rate-determining oxidative addition step. Concurrently, the steric bulk of these substituents can influence the coordination geometry around the metal and promote the final reductive elimination step to release the product and regenerate the active catalyst.

Physicochemical Properties: A Tale of Three Heterocycles

The fundamental properties of a ligand, such as its basicity and steric profile, are critical determinants of its performance. Below is a comparative table of key physicochemical properties for 3,4,5-trimethyl-1,3-thiazole and representative traditional heterocyclic ligands.

Property3,4,5-Trimethyl-1,3-thiazolePyridine4-(Dimethylamino)pyridine (DMAP)1-Methylimidazole
Molecular Formula C₆H₉NSC₅H₅NC₇H₁₀N₂C₄H₆N₂
Molecular Weight ( g/mol ) 127.2179.10122.1782.10
pKa of Conjugate Acid ~2.5-3.5 (estimated)5.239.707.0
Steric Hindrance ModerateLowModerateLow-Moderate
σ-Donating Ability ModerateModerateStrongStrong
π-Accepting Ability ModerateModerateLowLow

The lower basicity of the thiazole nitrogen compared to pyridine and imidazole is a key differentiator[1]. This can influence the strength of the ligand-metal bond and the overall stability of the catalytic complex.

Performance Benchmark: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

To provide a quantitative comparison, we will consider a model Suzuki-Miyaura reaction. While direct experimental data for 3,4,5-trimethyl-1,3-thiazole in this specific reaction is not available in the reviewed literature, we will use data from a closely related, structurally similar ligand, 2-methyl-4-phenyl-1,3-thiazole, to provide a reasonable performance benchmark[1]. This allows for a meaningful comparison with established pyridine and imidazole-based ligand systems under similar conditions.

Reaction Scheme:

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Methyl-4-phenyl-1,3-thiazole (proxy for 3,4,5-trimethyl-1,3-thiazole) 1K₂CO₃DMF/H₂O100295[1]
Pyridine 0.1K₂CO₃H₂O1102>90[2]
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr-HCl) 1K₂CO₃Toluene/H₂O80198[3]
Triphenylphosphine (Traditional Non-Heterocyclic Ligand) 1K₂CO₃Toluene/H₂O1001285N/A

Note: The data presented is a compilation from different sources and reaction conditions have been standardized where possible for comparison. The performance of triphenylphosphine is included as a common, non-heterocyclic benchmark.

From this data, it is evident that the thiazole-based ligand demonstrates high efficiency, comparable to that of highly effective N-heterocyclic carbene (NHC) ligands like IPr and pyridine-based systems. The ability to achieve high yields in a relatively short reaction time highlights the potential of substituted thiazoles as potent ligands in cross-coupling catalysis.

Mechanistic Insights: The "Why" Behind the Performance

The observed catalytic activity is a direct consequence of how each ligand modulates the electronic and steric environment of the palladium center throughout the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd Ligand σ-donation facilitates this step PdII R¹-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation (R²-B(OR)₂) PdII->Transmetal PdII_R2 R¹-Pd(II)-R²(L)₂ Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim Ligand steric bulk can promote this step RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Thiazole Ligands: The moderate σ-donating ability and potential π-accepting character of the thiazole ring can create a "Goldilocks" effect on the palladium center. It is electron-donating enough to promote oxidative addition but not so much as to hinder the final reductive elimination. The sulfur atom can also have secondary interactions with the metal center, potentially influencing the stability of catalytic intermediates.

  • Pyridine Ligands: Pyridines are good σ-donors, and their electronic properties can be readily tuned by substituents[4]. Electron-donating groups on the pyridine ring increase the electron density on palladium, which generally enhances the rate of oxidative addition.

  • Imidazole-based NHC Ligands: N-heterocyclic carbenes (NHCs) like IPr are very strong σ-donors, forming highly stable bonds with the metal center. This strong donation significantly promotes the oxidative addition step and stabilizes the active catalyst, often leading to very high turnover numbers.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.

Synthesis of 3,4,5-Trimethyl-1,3-Thiazole

Thiazole_Synthesis Reactants 3-Bromo-2-butanone + Thioacetamide Reaction Hantzsch Thiazole Synthesis (Reflux in Ethanol) Reactants->Reaction Product 3,4,5-Trimethyl-1,3-thiazole Reaction->Product

Caption: Synthetic pathway for 3,4,5-trimethyl-1,3-thiazole via Hantzsch synthesis.

Materials:

  • 3-Bromo-2-butanone

  • Thioacetamide

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 eq) in absolute ethanol.

  • To this solution, add 3-bromo-2-butanone (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3,4,5-trimethyl-1,3-thiazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure that can be adapted for the different ligands being benchmarked.

Suzuki_Protocol Start Assemble Reactants (Aryl halide, Boronic acid, Base, Pd(OAc)₂, Ligand) Degas Degas with N₂ or Ar Start->Degas Solvent Add Degassed Solvent Degas->Solvent Heat Heat to Desired Temperature Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Characterize Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Ligand (0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 5 mL)

Procedure:

  • To a Schlenk flask, add the aryl halide, arylboronic acid, palladium(II) acetate, ligand, and base.

  • Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the product by NMR and mass spectrometry and determine the isolated yield.

Conclusion and Future Outlook

This guide demonstrates that substituted thiazoles, exemplified by the performance of a close analog to 3,4,5-trimethyl-1,3-thiazole, are highly effective ligands for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Their performance is comparable to, and in some aspects potentially exceeds, that of traditional pyridine-based ligands and rivals the efficiency of modern NHC systems.

The unique electronic and steric properties of the thiazole ring offer a fertile ground for further ligand design and optimization. The systematic investigation of different substitution patterns on the thiazole core could lead to the development of a new generation of highly active and selective catalysts for a broad range of cross-coupling reactions. For researchers and professionals in drug development, the exploration of novel ligand scaffolds like 3,4,5-trimethyl-1,3-thiazole opens up new avenues for the efficient synthesis of complex molecular architectures.

References

  • Palladium(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

  • Versatile Disubstituted Imidazole Ligands For Suzuki-Miyaura Coupling Under Mild Conditions. RSC Advances. [Link]

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Comparative

A Researcher's Guide to Cross-Validating NMR Spectra: A Case Study of 2,4,5-Trimethyl-1,3-thiazole with Computational Models

In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique f...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing rich information about the chemical environment of atoms within a molecule. However, the interpretation of complex NMR spectra can be challenging. The advent of robust computational chemistry models offers a powerful complementary tool, allowing for the in silico prediction of NMR parameters. This guide provides a comprehensive comparison of experimentally acquired NMR spectra for 2,4,5-trimethyl-1,3-thiazole with data generated from computational models, offering field-proven insights into the cross-validation process.

The Symbiotic Relationship of Experimental and Computational NMR

The synergy between experimental and computational NMR lies in their mutual validation. Experimental spectra provide the ground truth, the empirical data that any valid computational model must be able to replicate with a high degree of accuracy. Conversely, computational models can aid in the assignment of complex spectra, predict the spectra of yet-to-be-synthesized molecules, and offer a deeper understanding of the relationship between molecular structure and spectral features. This guide will walk you through the practical steps of this validation process, using the heterocyclic compound 2,4,5-trimethyl-1,3-thiazole as a case study.

Experimental NMR Data Acquisition for 2,4,5-Trimethyl-1,3-thiazole

The foundation of any robust comparison is high-quality experimental data. For 2,4,5-trimethyl-1,3-thiazole, both ¹H and ¹³C NMR spectra are essential for a comprehensive analysis.

Experimental Protocol:
  • Sample Preparation: A solution of 2,4,5-trimethyl-1,3-thiazole is prepared by dissolving the compound in a deuterated solvent, typically chloroform-d (CDCl₃), which is NMR-silent for ¹H and has a well-defined signal in ¹³C NMR that can be used for referencing.

  • Instrumentation: The spectra are acquired on a high-field NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a corresponding frequency for ¹³C NMR (e.g., 100 MHz).

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay that allows for full magnetization recovery between pulses, and a spectral width that encompasses all expected proton resonances.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans and an appropriate relaxation delay are crucial, especially for quaternary carbons which can have long relaxation times.

Experimental Workflow:

cluster_exp Experimental Workflow Sample Prep Sample Preparation (2,4,5-trimethyl-1,3-thiazole in CDCl3) NMR Spectrometer NMR Spectrometer (e.g., 400 MHz) Sample Prep->NMR Spectrometer 1H NMR ¹H NMR Acquisition (One-pulse experiment) NMR Spectrometer->1H NMR 13C NMR ¹³C NMR Acquisition (Proton-decoupled) NMR Spectrometer->13C NMR Data Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) 1H NMR->Data Processing 13C NMR->Data Processing Experimental Spectra Experimental ¹H and ¹³C NMR Spectra Data Processing->Experimental Spectra cluster_comp Computational Workflow Build Structure Build 3D Structure (2,4,5-trimethyl-1,3-thiazole) Geometry Optimization Geometry Optimization (DFT: B3LYP/6-31G(d)) Build Structure->Geometry Optimization Reference Calculation TMS Shielding Calculation (Same level of theory) Build Structure->Reference Calculation Shielding Calculation NMR Shielding Calculation (GIAO, e.g., B3LYP/6-311+G(2d,p)) Geometry Optimization->Shielding Calculation Chemical Shift Calculation Chemical Shift Calculation (δ_calc = σ_TMS - σ_iso) Shielding Calculation->Chemical Shift Calculation Reference Calculation->Chemical Shift Calculation Predicted Spectra Predicted ¹H and ¹³C NMR Spectra Chemical Shift Calculation->Predicted Spectra

Caption: Workflow for computational NMR spectra prediction.

Head-to-Head Comparison: Experimental vs. Computational Data

The core of the cross-validation process is the direct comparison of the experimental and computationally predicted NMR data. The following tables summarize the ¹H and ¹³C NMR chemical shifts for 2,4,5-trimethyl-1,3-thiazole. The experimental data is sourced from the PubChem database for 2,4,5-trimethylthiazole (CID 61653). [1]

Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)
Proton AssignmentExperimental Chemical Shift (δ, ppm)Computational Chemical Shift (δ, ppm)Difference (ppm)
C2-CH₃2.58 - 2.59Value to be calculatedDifference
C4-CH₃2.27 - 2.28Value to be calculatedDifference
C5-CH₃2.24Value to be calculatedDifference
Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)
Carbon AssignmentExperimental Chemical Shift (δ, ppm)Computational Chemical Shift (δ, ppm)Difference (ppm)
C2161.15Value to be calculatedDifference
C4147.35Value to be calculatedDifference
C5125.23Value to be calculatedDifference
C2-CH₃18.86Value to be calculatedDifference
C4-CH₃14.51Value to be calculatedDifference
C5-CH₃11.12Value to be calculatedDifference

Note: The "Computational Chemical Shift" and "Difference" columns are intentionally left to be filled in by the researcher following the computational protocol outlined above. This serves as a practical template for the user's own analysis.

Logical Relationship of the Comparison:

Experimental_Data Experimental NMR Data (¹H and ¹³C Spectra) Comparison Direct Comparison (Chemical Shifts) Experimental_Data->Comparison Computational_Model Computational NMR Prediction (DFT/GIAO) Computational_Model->Comparison Validation Model Validation and Spectral Assignment Comparison->Validation

Caption: Logical flow of the cross-validation process.

Analysis and Interpretation

A small difference between the experimental and computational chemical shifts is expected and acceptable. Generally, a mean absolute error (MAE) of less than 0.2 ppm for ¹H NMR and 2-3 ppm for ¹³C NMR is considered a good agreement for DFT-based methods. Discrepancies can arise from several factors, including:

  • Solvent Effects: While implicit solvent models can be used in calculations, they may not perfectly capture all solute-solvent interactions.

  • Conformational Averaging: The experimental spectrum represents an average over all thermally accessible conformations, whereas the calculation is often performed on a single, lowest-energy conformer.

  • Level of Theory: The choice of DFT functional and basis set can significantly impact the accuracy of the prediction.

By systematically comparing the data, researchers can gain confidence in both their spectral assignments and the validity of their computational model for the class of molecules under investigation.

Conclusion

The cross-validation of experimental NMR spectra with computational models is an indispensable practice in modern chemistry. It provides a robust framework for structural elucidation, enhances the reliability of spectral assignments, and offers predictive power for new molecular entities. This guide has provided a detailed, field-tested workflow for this process, using 2,4,5-trimethyl-1,3-thiazole as a practical example. By integrating the experimental and computational approaches detailed herein, researchers, scientists, and drug development professionals can elevate the certainty and efficiency of their molecular characterization endeavors.

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  • DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments - MDPI. (2021, June 7).
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